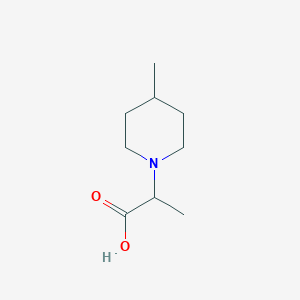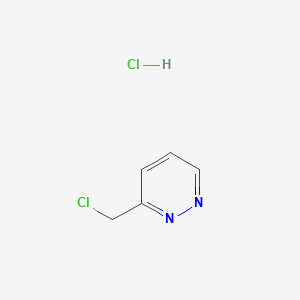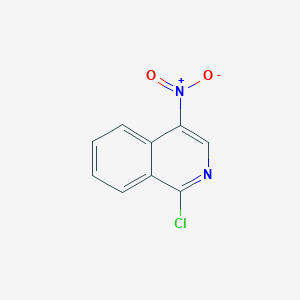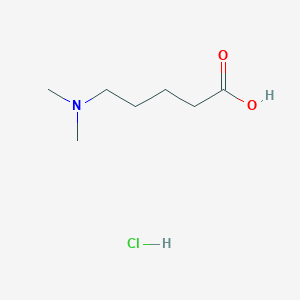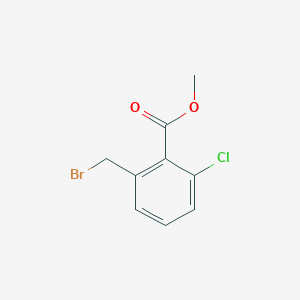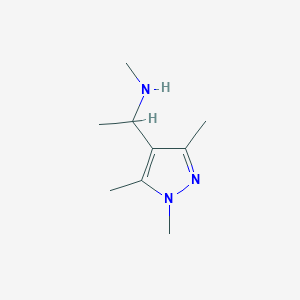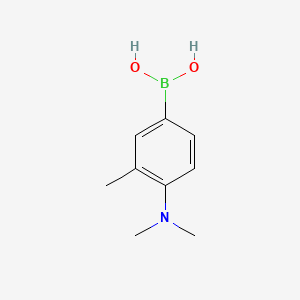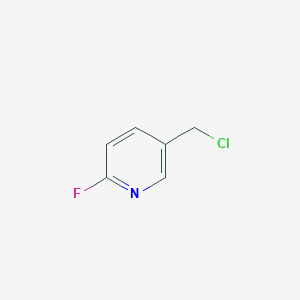
5-(Clorometil)-2-fluoropiridina
Descripción general
Descripción
5-(Chloromethyl)-2-fluoropyridine is a synthetic compound that is used in the synthesis of a variety of compounds and pharmaceuticals. It is a colorless, crystalline solid with a melting point of 140-142°C and a boiling point of 131-132°C. It is soluble in water, ethanol, and other organic solvents. The compound is relatively stable under normal conditions, however, it is sensitive to light and air. 5-(Chloromethyl)-2-fluoropyridine is an important intermediate in the synthesis of drugs and other compounds, and has been used in research for its potential biological applications.
Aplicaciones Científicas De Investigación
Síntesis de Polímeros Fluorescentes
5-(Clorometil)-2-fluoropiridina: se utiliza en la síntesis de poliestireno (PSt) con funcionalidad terminal a través de la Polimerización Radical por Transferencia de Átomos (ATRP). El grupo clorometilo actúa como un sitio de iniciación para la polimerización, dando lugar a polímeros con propiedades fluorescentes . Estos polímeros pueden ser funcionalizados adicionalmente para formar bases de Schiff y complejos poliméricos con iones metálicos, mostrando fluorescencia visible y capacidades de formación de películas.
Síntesis de Compuestos Farmacéuticos
Este compuesto juega un papel crucial en la industria farmacéutica. Se utiliza como precursor para sintetizar varios compuestos farmacéuticos, incluidos aquellos con posibles aplicaciones terapéuticas . Su reactividad debido al grupo clorometilo lo convierte en un bloque de construcción valioso en la química medicinal.
Síntesis de Neonicotinoides
El sector agrícola se beneficia del This compound a través de la síntesis de compuestos neonicotinoides . Estos son una clase de insecticidas neuroactivos químicamente similares a la nicotina, que se han desarrollado para proteger los cultivos de plagas.
Polímeros Hiper Reticulados (HCPs)
En la ciencia de los materiales, este compuesto se utiliza en la creación de HCPs. Estos polímeros son conocidos por su alta superficie y porosidad, lo que los hace adecuados para el control de la contaminación ambiental, la catálisis y las aplicaciones de almacenamiento de energía . Los HCPs se sintetizan utilizando reacciones de Friedel-Craft, donde This compound puede actuar como un reticulante.
Catalizador de Síntesis Orgánica
This compound: también se emplea como catalizador en la síntesis orgánica. Su estructura química le permite facilitar varias reacciones químicas, lo que lo convierte en una herramienta esencial para los químicos en la creación de moléculas orgánicas complejas .
Investigación Bioquímica
En la investigación bioquímica, este compuesto se utiliza como reactivo para la síntesis de compuestos bioquímicos. Su grupo clorometilo reactivo permite la introducción de unidades de fluoropiridina en biomoléculas, lo que puede ser útil para estudiar procesos biológicos o desarrollar nuevas herramientas de diagnóstico .
Mecanismo De Acción
Target of Action
The primary target of 5-(Chloromethyl)-2-fluoropyridine is the aromatic hydrocarbons . The compound interacts with these hydrocarbons, leading to a series of chemical reactions .
Mode of Action
5-(Chloromethyl)-2-fluoropyridine interacts with its targets through a process known as chloromethylation . This process involves the addition of a chloromethyl group to the aromatic hydrocarbons . The reaction is catalyzed by zinc iodide and occurs under mild conditions .
Biochemical Pathways
The chloromethylation of aromatic hydrocarbons by 5-(Chloromethyl)-2-fluoropyridine affects various biochemical pathways. The compound’s interaction with its targets leads to the formation of chloromethyl derivatives . These derivatives can further interact with other molecules, affecting downstream biochemical pathways .
Result of Action
The result of 5-(Chloromethyl)-2-fluoropyridine’s action is the formation of chloromethyl derivatives . These derivatives can have various molecular and cellular effects, depending on their specific structures and the biochemical pathways they affect .
Action Environment
The action, efficacy, and stability of 5-(Chloromethyl)-2-fluoropyridine can be influenced by various environmental factors. For instance, the presence of zinc iodide is necessary for the compound’s chloromethylation reaction . Additionally, the reaction occurs under mild conditions, suggesting that extreme temperatures or pH levels could potentially affect the compound’s action .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(Chloromethyl)-2-fluoropyridine in laboratory experiments is its relative stability under normal conditions. It is relatively easy to handle and store, and is not prone to decomposition or degradation. However, it is important to note that the compound is sensitive to light and air, and should be stored in an airtight container in a cool, dark place.
Direcciones Futuras
The potential applications of 5-(Chloromethyl)-2-fluoropyridine are still being explored. Some possible future directions include: further research into its potential as an electrophilic reagent; further research into its potential applications in the synthesis of drugs and other compounds; further research into its potential biological applications; and further research into its biochemical and physiological effects.
Propiedades
IUPAC Name |
5-(chloromethyl)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXZNFSVRLDKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622060 | |
| Record name | 5-(Chloromethyl)-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
315180-15-5 | |
| Record name | 5-(Chloromethyl)-2-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315180-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-2-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




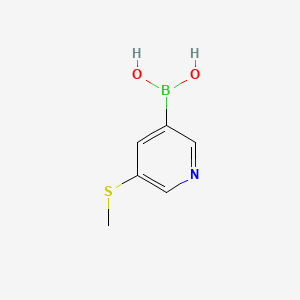
![7-Methylbenzo[d]oxazole](/img/structure/B1592391.png)


